(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride (1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride
Brand Name: Vulcanchem
CAS No.: 939-45-7
VCID: VC12008202
InChI: InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1
SMILES: CN(C)CC(C1=CC=CC=C1)O.Cl
Molecular Formula: C10H16ClNO
Molecular Weight: 201.69 g/mol

(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride

CAS No.: 939-45-7

Cat. No.: VC12008202

Molecular Formula: C10H16ClNO

Molecular Weight: 201.69 g/mol

* For research use only. Not for human or veterinary use.

(1S)-2-(dimethylamino)-1-phenylethan-1-olhydrochloride - 939-45-7

Specification

CAS No. 939-45-7
Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
IUPAC Name (1S)-2-(dimethylamino)-1-phenylethanol;hydrochloride
Standard InChI InChI=1S/C10H15NO.ClH/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h3-7,10,12H,8H2,1-2H3;1H/t10-;/m1./s1
Standard InChI Key BZEHVQVWTRJIET-HNCPQSOCSA-N
Isomeric SMILES CN(C)C[C@H](C1=CC=CC=C1)O.Cl
SMILES CN(C)CC(C1=CC=CC=C1)O.Cl
Canonical SMILES CN(C)CC(C1=CC=CC=C1)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1S)-2-(Dimethylamino)-1-phenylethan-1-ol hydrochloride features a β-amino alcohol structure with a phenyl group at the C1 position and a dimethylamino group at C2 (Figure 1). The (1S) configuration ensures enantiomeric specificity, which is critical for its biological activity and synthetic applications. The hydrochloride salt formation occurs via protonation of the dimethylamino group, improving stability and solubility .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number6853-14-1
Molecular FormulaC10H15NOHCl\text{C}_{10}\text{H}_{15}\text{NO} \cdot \text{HCl}
Molecular Weight165.232 g/mol
Density1.0±0.1g/cm31.0 \pm 0.1 \, \text{g/cm}^3
Boiling Point267.4±28.0C267.4 \pm 28.0^\circ \text{C}
Flash Point92.2±20.6C92.2 \pm 20.6^\circ \text{C}
LogP1.39
Exact Mass165.115356
Vapour Pressure0.0±0.6mmHg(25C)0.0 \pm 0.6 \, \text{mmHg} \, (25^\circ \text{C})

Stereochemical Significance

The (1S) enantiomer’s configuration is pivotal for its interaction with chiral biological targets. Enantiomers of amino alcohols often exhibit divergent pharmacological profiles; for example, the (R)-enantiomer of 3-amino-3-phenylpropan-1-ol demonstrates distinct synthetic pathways and biological activities compared to its (S)-counterpart . This underscores the importance of stereoselective synthesis in producing the desired enantiomer .

Synthetic Methodologies

Chiral Resolution and Asymmetric Synthesis

Synthesis of (1S)-2-(dimethylamino)-1-phenylethan-1-ol hydrochloride typically involves asymmetric reduction or resolution of racemic mixtures. A common approach employs chiral catalysts or auxiliaries to induce enantioselectivity. For instance, the ozonolysis of (R)-4-amino-4-phenyl-1-butene followed by sodium borohydride reduction yields (R)-3-amino-3-phenyl-1-propanol with 99% enantiomeric excess . Analogous strategies could be adapted for the (1S)-enantiomer by selecting appropriate chiral ligands or enzymes.

Table 2: Representative Synthetic Pathways for Chiral Amino Alcohols

MethodConditionsYieldReference
Ozonolysis/ReductionO3\text{O}_3, NaBH4_4, MeOH, 20C-20^\circ \text{C} 93%
Hofmann RearrangementNaOH, Br2_2, 0C0^\circ \text{C}88.5%
Curtius RearrangementNaNO2_2, H2_2SO4_4, 05C0–5^\circ \text{C}64.6%

Salt Formation and Purification

The hydrochloride salt is formed by treating the free base with hydrochloric acid. Purification often involves recrystallization from polar solvents like ethanol or methanol. Analytical techniques such as HPLC and chiral column chromatography ensure enantiomeric purity, while 1H^1\text{H}-NMR and mass spectrometry confirm structural integrity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s solubility in water is enhanced by the hydrochloride salt, though it remains lipophilic enough to cross biological membranes. Stability studies indicate decomposition at temperatures above 200C200^\circ \text{C}, with a flash point of 92.2C92.2^\circ \text{C}, necessitating storage in cool, dry conditions .

Spectroscopic Characterization

  • 1H^1\text{H}-NMR: Peaks at δ7.217.35ppm\delta \, 7.21–7.35 \, \text{ppm} (aromatic protons), δ3.76ppm\delta \, 3.76 \, \text{ppm} (CH2OH-\text{CH}_2\text{OH}), and δ2.11ppm\delta \, 2.11 \, \text{ppm} (dimethylamino group) .

  • Mass Spectrometry: A molecular ion peak at m/z=165.115m/z = 165.115 corresponds to the free base, with m/z=201.082m/z = 201.082 for the hydrochloride adduct .

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